5-Oxo-5-(3-pyridyl)valeric acid
Description
Overview of Chemical Significance in Organic Chemistry
5-Oxo-5-(3-pyridyl)valeric acid is a bifunctional molecule that holds considerable interest in the field of organic synthesis. Its structure is distinguished by the presence of a pyridine (B92270) ring, a ketone group, and a carboxylic acid function, making it a versatile building block for creating more complex molecules. The strategic placement of the pyridine ring at the third position, combined with the keto-acid side chain, offers multiple reactive sites for chemical modification.
In academic and industrial research, compounds like this compound and its isomers serve as valuable precursors. The related compound, 5-Oxo-5-(4-pyridyl)valeric acid, is utilized as a building block in organic synthesis for the development of new molecules. The presence of the pyridine ring, a common scaffold in bioactive compounds, and the carboxylic acid group allows for the synthesis of various derivatives, including esters, amides, and other heterocyclic systems. The ketone functionality can be targeted for reduction to an alcohol or used in condensation reactions. These characteristics make it a key intermediate in the synthesis of specialty chemicals and are studied for their potential applications in creating novel compounds.
Historical Context of Related Pyridine-Containing Compounds Research
The exploration of pyridine and its derivatives has a rich history dating back to the mid-19th century. Pyridine itself was first discovered in the 1850s within an oily mixture produced by the strong heating of bones. britannica.com For many years, the primary commercial source of pyridine was coal tar, from which it was isolated starting in the 1920s. nih.gov
A significant advancement in pyridine chemistry came in 1924 when Russian chemist Aleksei Chichibabin developed an inventive synthesis reaction, which remains relevant in industrial production today. wikipedia.org The 1950s saw the development of further synthetic processes, moving away from reliance on coal tar. nih.gov Throughout the 20th and 21st centuries, research into pyridine-containing compounds has expanded dramatically. This is largely due to the prevalence of the pyridine ring in numerous important molecules, including vitamins like niacin, pharmaceuticals, and agrochemicals. britannica.comwikipedia.org The continuous investigation into pyridine derivatives, such as this compound, is driven by the quest for new therapeutic agents and functional materials, with dozens of pyridine-containing drugs approved by the FDA in recent years for a wide range of applications, including oncology and central nervous system disorders. rsc.orgresearchgate.net
Classification within Organic Acid and Heterocyclic Compound Frameworks
This compound is classified within two major families of organic chemistry: organic acids and heterocyclic compounds.
Heterocyclic Compound: The molecule is defined as a heterocyclic compound because it contains a pyridine ring. A heterocyclic compound is characterized by a ring structure composed of atoms of at least two different elements. britannica.com In this case, the six-membered aromatic ring contains five carbon atoms and one nitrogen atom. britannica.com This class of compounds is fundamental to medicinal chemistry. rsc.org
Organic Acid: The presence of a carboxylic acid group (-COOH) at the end of the valeric acid chain firmly places the molecule in the category of organic acids. Specifically, it is a derivative of valeric acid (also known as pentanoic acid), a five-carbon straight-chain carboxylic acid. nih.govwikipedia.org
Furthermore, due to the presence of a ketone group (=O) at the fifth carbon position of the valeric acid backbone, the compound can be more specifically described as a keto-carboxylic acid . This dual functionality of a ketone and a carboxylic acid within the same molecule is a key aspect of its chemical reactivity.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 22971-46-6 | localpharmaguide.comchemicalbook.com |
| Molecular Formula | C10H11NO3 | localpharmaguide.comchemicalbook.com |
| Molecular Weight | 193.20 g/mol | riekemetals.com |
| IUPAC Name | 5-oxo-5-(pyridin-3-yl)pentanoic acid | chemicalbook.com |
| Synonyms | 3-Pyridinepentanoic acid, δ-oxo- | chemicalbook.com |
Table 2: Comparison of Related Chemical Structures
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C10H11NO3 | Pyridine ring at position 3, ketone group, carboxylic acid group. |
| 5-Oxo-5-(4-pyridyl)valeric acid | C10H11NO3 | Isomer with pyridine ring at position 4, ketone group, carboxylic acid group. |
| Pyridine | C5H5N | Six-membered heterocyclic aromatic ring with one nitrogen atom. britannica.comwikipedia.org |
| Valeric Acid | C5H10O2 | Straight-chain five-carbon carboxylic acid. nih.govwikipedia.org |
| 5-Oxopentanoic acid | C5H8O3 | Five-carbon chain with a terminal carboxylic acid and a terminal aldehyde (oxo) group. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-pyridin-3-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(4-1-5-10(13)14)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCASGYWHGHBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375086 | |
| Record name | 5-Oxo-5-(3-pyridyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22971-46-6 | |
| Record name | 5-Oxo-5-(3-pyridyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Oxo 5 3 Pyridyl Valeric Acid and Analogues
Retrosynthetic Analysis Approaches
Retrosynthetic analysis of 5-Oxo-5-(3-pyridyl)valeric acid reveals several potential disconnection points, guiding the design of synthetic strategies. A primary disconnection can be made at the bond between the carbonyl carbon and the pyridine (B92270) ring. This suggests a Friedel-Crafts acylation type reaction, where a nicotinoyl group (from a nicotinic acid derivative) is introduced to a pentanoic acid derivative. Another approach involves disconnecting the carbon-carbon bond within the valeric acid chain, potentially leading to a synthesis involving the coupling of a pyridyl-containing fragment with a four-carbon chain synthon. Additionally, the ketone functionality can be seen as arising from the oxidation of a corresponding secondary alcohol, which in turn could be formed from the reaction of a pyridyl organometallic reagent with a suitable lactone or ester. The carboxylic acid can be envisioned as originating from the hydrolysis of an ester or nitrile precursor, which are often used to protect the acid functionality during synthesis.
Classical Organic Synthesis Routes
A number of classical organic synthesis methods have been employed to produce this compound and its analogs. These routes often involve well-established reactions tailored to the specific functionalities of the target molecule.
Friedel-Crafts Acylation Strategies for Pentanoic Acid Derivatives
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds to aromatic rings. sigmaaldrich.comwikipedia.orgnih.govorganic-chemistry.org In the context of synthesizing this compound, this strategy would involve the reaction of a suitable pentanoic acid derivative with a nicotinoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comwikipedia.orgnih.govorganic-chemistry.org The pyridine ring, being electron-deficient, presents a challenge for classical Friedel-Crafts conditions. Therefore, modifications or alternative activating methods may be necessary to achieve successful acylation. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated and attacks the pyridine ring. sigmaaldrich.comwikipedia.org Stoichiometric amounts of the Lewis acid are often required as it complexes with the product ketone. wikipedia.org
Oxidation of Precursor Valeric Acid Structures
Another synthetic approach involves the oxidation of a precursor molecule where the keto group is in a reduced form, such as a hydroxyl group. For instance, a 5-hydroxy-5-(3-pyridyl)valeric acid derivative could be oxidized to the desired ketone. Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like Jones reagent (chromic acid in acetone) or milder reagents like pyridinium (B92312) chlorochromate (PCC). mdpi.com The choice of oxidant is crucial to avoid over-oxidation or side reactions with other functional groups present in the molecule. This method relies on the prior synthesis of the alcohol precursor, which could be achieved through various means, including the reduction of a corresponding ester or the addition of a pyridyl organometallic reagent to a lactone.
Multi-step Synthesis Involving Indole (B1671886) Nucleus Formation
While not a direct synthesis of this compound, related heterocyclic structures can be synthesized through multi-step sequences that may involve the formation of an indole nucleus. For example, a synthetic route to indole derivatives of ursolic acid starts with the oxidation of the starting material to a 3-oxo derivative. mdpi.com This is followed by a Fischer indole synthesis with a substituted hydrazine (B178648) to form the indole ring. mdpi.com Subsequent modifications of a carboxylic acid side chain can then be performed. mdpi.com Although this specific example leads to a more complex polycyclic system, the principles of multi-step synthesis involving the formation of a heterocyclic core and subsequent side-chain manipulation are applicable to the synthesis of various complex molecules.
Coupling Reactions for Side Chain Introduction
Modern cross-coupling reactions provide a versatile tool for introducing side chains onto heterocyclic rings. For the synthesis of pyridyl-substituted compounds, methods like Suzuki or Negishi coupling could be employed. organic-chemistry.org These reactions typically involve the coupling of a pyridyl halide or triflate with an organoboron or organozinc reagent containing the desired valeric acid side chain. For instance, a 2-pyridyl sulfone has been used in a nickel-catalyzed reductive cross-coupling with aryl iodides. organic-chemistry.org Similarly, pyridyl aluminum reagents have been coupled with aryl bromides in the presence of a palladium catalyst. organic-chemistry.org These methods offer a high degree of functional group tolerance and can be used to construct the carbon-carbon bond between the pyridine ring and the valeric acid chain under relatively mild conditions. The acidity of benzylic hydrogens on substituted pyridines can also be exploited for side-chain introduction through deprotonation followed by nucleophilic addition. pearson.com
Synthesis of Rhodanine-3-Carboxyalkyl Acids Containing Pyridinyl Moieties
The synthesis of rhodanine-3-carboxyalkyl acids bearing pyridinyl moieties represents a related class of compounds. The synthesis typically involves a Knoevenagel condensation of a rhodanine-3-carboxyalkyl acid with a pyridinecarboxaldehyde. mdpi.com This reaction is usually carried out in the presence of a base like triethylamine. mdpi.comresearchgate.net The starting rhodanine-3-carboxyalkyl acids can be prepared from the corresponding amino acids. This methodology allows for the introduction of a pyridinyl group at the C-5 position of the rhodanine (B49660) ring, with a carboxyalkyl chain attached to the nitrogen at position 3. mdpi.comresearchgate.net
Data Tables
Table 1: Key Synthetic Reactions
| Reaction Type | Reagents and Conditions | Application |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Formation of aryl ketones sigmaaldrich.comwikipedia.orgnih.govorganic-chemistry.org |
| Oxidation | Jones reagent, PCC | Conversion of secondary alcohols to ketones mdpi.com |
| Fischer Indole Synthesis | Phenylhydrazine, acid catalyst | Formation of indole rings mdpi.com |
| Knoevenagel Condensation | Aldehyde/ketone, active methylene (B1212753) compound, base | C-C bond formation mdpi.comresearchgate.net |
| Cross-Coupling Reactions | Organometallic reagent, halide/triflate, metal catalyst | C-C bond formation organic-chemistry.org |
Table 2: Starting Materials and Intermediates
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C₁₀H₁₁NO₃ | Target Molecule localpharmaguide.comriekemetals.com |
| Valeric acid | C₅H₁₀O₂ | Precursor wikipedia.orgnih.gov |
| Rhodanine-3-acetic acid | C₅H₅NO₃S₂ | Intermediate for rhodanine derivatives nih.govnih.govrsc.org |
| 3-Oxo-3-(pyridin-3-yl)propanoic acid | C₈H₇NO₃ | Related compound bldpharm.com |
| 5-Oxo-5-(2-pyridyl)valeric acid | C₁₀H₁₁NO₃ | Isomer of the target molecule chemicalbook.com |
| 5-Oxo-5-(4-pyridyl)valeric acid | C₁₀H₁₁NO₃ | Isomer of the target molecule sigmaaldrich.com |
| 5-oxopyrrolidine-3-carboxylic acid | C₅H₇NO₃ | Scaffold for derivatives nih.govresearchgate.netresearchgate.net |
| N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides | Varies | Related complex heterocycles nih.gov |
| 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid | Varies | Related complex heterocycles mdpi.com |
Enantioselective Synthesis and Chiral Resolution Techniques
The creation of a stereogenic center from the ketone of this compound or its derivatives is paramount for its use in stereospecific synthesis. This is commonly achieved by reducing the ketone to a racemic alcohol, followed by resolution. The primary methods for this separation include enzymatic kinetic resolution and classical resolution via the formation of diastereomers.
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers of a racemic mixture. For chiral alcohols derived from the reduction of this compound, this process typically involves the enantioselective acylation of the racemic alcohol or the selective hydrolysis of its corresponding racemic ester.
Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are renowned for their efficacy in resolving a wide array of chiral compounds, including those with pyridyl moieties. nih.govwikipedia.org In a typical kinetic resolution, the enzyme selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other unreacted. This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol). The enantiomeric excess (e.e.) of the products is highly dependent on the enzyme, acyl donor, solvent, and temperature. For instance, the acetylation of (R,S)-2-(1-aminoethyl)-3-chloro-5-bromopyridine using CAL-B in ethyl acetate (B1210297) resulted in the unreacted (S)-substrate with an enantiomeric excess of 94% at 55% conversion. nih.gov
Similarly, the reverse reaction, enantioselective hydrolysis of a racemic ester, can also be employed. In this approach, the enzyme selectively hydrolyzes one ester enantiomer to the corresponding alcohol, which can then be separated from the unreacted ester. The lipase from Candida antarctica has demonstrated high selectivity in the hydrolysis of various ester precursors, making it a versatile tool for obtaining enantiomerically pure pyridyl alcohols and their derivatives. wikipedia.org
Table 1: Representative Data on Enzymatic Resolution of Pyridyl-containing Compounds
| Enzyme | Substrate Type | Reaction | Acyl Donor/Solvent | Product | Enantiomeric Excess (e.e.) | Conversion |
| Candida antarctica lipase B (CAL-B) | Racemic pyridyl-ethylamine derivative | Acetylation | Ethyl acetate | Unreacted (S)-amine | 94% | 55% |
| Lipase from Pseudomonas sp. (SAM II) | Racemic pyridyl-ethanol | Esterification | Acyl donor in organic solvent | (R)-Ester & (S)-Alcohol | High | ~50% |
| Candida antarctica lipase B (CAL-B) | Racemic piperidine (B6355638) ethyl carboxylate | Hydrolysis | Aqueous buffer | Unreacted (3S,4R)-ester | >99% | 50% |
This table is illustrative, based on data from analogous resolutions reported in the literature. nih.govwikipedia.org
Classical resolution remains a fundamental and widely used method for separating enantiomers on both a laboratory and industrial scale. nii.ac.jp The strategy involves reacting a racemic mixture, such as a chiral alcohol, with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like fractional crystallization or chromatography. wikipedia.orglibretexts.org
For resolving the racemic hydroxy acid derived from this compound, or the corresponding alcohol, (1S)-(-)-camphanic acid chloride is an effective chiral resolving agent. The reaction of the racemic alcohol with (1S)-camphanoyl chloride yields two diastereomeric camphanate esters. These esters can then be separated. Subsequent hydrolysis of each separated diastereomer cleaves the camphanate auxiliary, yielding the individual, enantiomerically pure (R) and (S) alcohols.
This method has been successfully applied to resolve a variety of chiral alcohols. For example, the optical resolution of racemic 4-hydroxy-3,5-diisobornylbenzaldehyde was achieved by converting it into diastereomeric esters using (1S)-camphanoyl chloride. researchgate.net The resulting diastereomers were separable, and the absolute configuration was confirmed by X-ray diffraction analysis of one of the crystalline camphanate esters. researchgate.net This crystallographic analysis provides an unambiguous assignment of the absolute configuration of the resolved enantiomers.
Table 2: General Scheme for Resolution using Camphanic Acid
| Step | Process | Reagents/Conditions | Intermediate/Product | Separation Method |
| 1 | Esterification | Racemic Alcohol + (1S)-Camphanoyl Chloride, Base (e.g., Pyridine) | Mixture of Diastereomeric Camphanate Esters | Column Chromatography or Fractional Crystallization |
| 2 | Separation | Appropriate solvent system for chromatography or crystallization | Separated Diastereomeric Esters | N/A |
| 3 | Hydrolysis | Separated Diastereomer + Base (e.g., NaOH) or Acid (e.g., HCl) | Enantiomerically Pure Alcohol + Camphanic Acid | Extraction/Purification |
Optimization of Synthetic Conditions for Research Scale
The synthesis of the parent compound, this compound, is commonly achieved via a Friedel-Crafts acylation reaction. nii.ac.jp This reaction involves the acylation of a suitable aromatic precursor with a derivative of glutaric acid. The optimization of this key step is crucial for achieving high yields and purity on a research scale. Key parameters for optimization include the choice of Lewis acid catalyst, solvent, temperature, and the nature of the acylating agent. nih.gov
The acylation can be performed using glutaric anhydride and a suitable aromatic substrate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, other catalysts and conditions can offer advantages. For instance, tin(IV) chloride (SnCl₄) is a milder Lewis acid that can sometimes provide higher yields and cleaner reactions for sensitive substrates. nii.ac.jp Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), or a combination of trifluoroacetic anhydride (TFAA) and TfOH, can also effectively promote the acylation, particularly when using a carboxylic acid directly as the acylating agent. nih.govnih.gov The choice of solvent is also critical, with common options including dichloromethane, nitrobenzene, or 1,2-dichloroethane, depending on the reactivity of the substrates and the catalyst used.
Optimization studies involve systematically varying these parameters to find the ideal balance that maximizes the yield of the desired ketoacid while minimizing the formation of byproducts.
Table 3: Comparison of Potential Friedel-Crafts Acylation Conditions
| Catalyst | Acylating Agent | Solvent | Typical Temperature | Key Advantages/Disadvantages |
| AlCl₃ | Glutaric Anhydride / Acyl Chloride | Dichloromethane, Nitrobenzene | 0 °C to reflux | Advantage: High reactivity, low cost. Disadvantage: Can be harsh, may cause side reactions. nii.ac.jp |
| SnCl₄ | Glutaric Anhydride / Acyl Chloride | Dichloromethane | 0 °C to room temp. | Advantage: Milder than AlCl₃, can lead to cleaner reactions. Disadvantage: Higher cost. nii.ac.jp |
| TfOH | Glutaric Acid | 1,2-Dichlorobenzene | Room temp. to 60 °C | Advantage: Strong acid catalyst, can use carboxylic acid directly. Disadvantage: Corrosive, requires careful handling. nih.gov |
| TFAA / TfOH | Glutaric Acid | Neat or CH₂Cl₂ | Room temp. | Advantage: Forms a highly reactive mixed anhydride in situ, efficient. Disadvantage: Expensive reagents. nih.gov |
Metabolic Pathways and Biological Origin Studies of 5 Oxo 5 3 Pyridyl Valeric Acid and Its Precursors/metabolites
Endogenous Formation Pathways
The primary known origin of 5-Oxo-5-(3-pyridyl)valeric acid and its structural analogs is the metabolic transformation of tobacco-specific nitrosamines. While the building blocks of pyridine (B92270) alkaloids can originate from amino acids like nicotinic acid, the direct endogenous formation of this compound in organisms, independent of exposure to tobacco products, is not well-established in scientific literature. egpat.com Its presence is predominantly considered a biomarker of exposure to and metabolic activation of these carcinogens. nih.gov
Relationship to Tobacco-Specific N-Nitrosamine Metabolism
The metabolism of tobacco-specific N-nitrosamines (TSNAs) is a critical area of study due to their carcinogenic properties. This compound and its analogs are significant metabolites in these pathways.
Formation from NNN (N′-nitrosonornicotine) Metabolites
N′-nitrosonornicotine (NNN), a potent carcinogen found in tobacco products, undergoes metabolic activation primarily through α-hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP2A and CYP3A4. nih.govnih.gov This process is a key step that leads to the formation of keto acids.
The metabolic cascade begins with the hydroxylation of the pyrrolidine (B122466) ring of NNN. This creates unstable α-hydroxynitrosamines which then undergo spontaneous ring-opening. nih.govresearchgate.net This decomposition yields reactive diazohydroxides and aldehyde intermediates. mdpi.com The aldehyde is subsequently oxidized to form a keto acid. Specifically, the major urinary metabolites resulting from this pathway are 4-oxo-4-(3-pyridyl)butanoic acid (often called keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). researchgate.netmdpi.com The formation of this compound follows a similar mechanistic principle, arising from the breakdown of the NNN structure.
Table 1: Metabolic Pathway from NNN to Keto Acid
| Step | Precursor | Key Process | Enzyme/Condition | Intermediate/Product |
| 1 | N′-nitrosonornicotine (NNN) | α-Hydroxylation | Cytochrome P450 (e.g., CYP2A6) | Unstable α-hydroxynitrosamines |
| 2 | α-Hydroxynitrosamines | Spontaneous Ring-Opening | Aqueous environment | Aldehyde intermediates |
| 3 | Aldehyde intermediates | Oxidation | Aldehyde dehydrogenase | This compound (Keto Acid) |
Interconversion with 5-Hydroxy-5-(3-pyridyl)pentanoic Acid
This compound exists in a metabolic equilibrium with its corresponding alcohol, 5-Hydroxy-5-(3-pyridyl)pentanoic acid (hydroxy acid). This interconversion is a reversible redox reaction.
The reduction of the keto group in this compound to a hydroxyl group is catalyzed by cytosolic enzymes, such as carbonyl reductases or aldo-keto reductases, yielding the hydroxy acid. nih.govmdpi.com Conversely, the oxidation of the hydroxy acid back to the keto acid is mediated by microsomal enzymes. nih.gov This metabolic cycling between the keto and hydroxy forms is a significant feature of TSNA metabolism, with the hydroxy acid often being the more abundant metabolite found in urine. nih.gov
Table 2: Interconversion of Keto and Hydroxy Acids
| Reaction | Substrate | Product | Enzyme Class | Cellular Location |
| Reduction | This compound | 5-Hydroxy-5-(3-pyridyl)pentanoic acid | Carbonyl reductases | Cytosol |
| Oxidation | 5-Hydroxy-5-(3-pyridyl)pentanoic acid | This compound | Dehydrogenases | Microsomes |
Biosynthesis from Amino Acid Precursors
While the direct synthesis of this compound from amino acids is not documented, the fundamental building blocks of related structures, specifically pyridine alkaloids, have roots in amino acid metabolism.
Link to L-Gigartinine Metabolism
A direct metabolic pathway linking the amino acid L-Gigartinine to the biosynthesis of this compound has not been established in the reviewed scientific literature. The biosynthesis of pyridine alkaloids in plants, such as nicotine (B1678760), involves precursors like nicotinic acid, which itself can be derived from the amino acid tryptophan. egpat.comnih.gov However, a specific role for L-Gigartinine in forming the 3-pyridyl-valeric acid structure is not described.
Connection to Valeric Acid Metabolism
Valeric acid (pentanoic acid) is a five-carbon straight-chain fatty acid. nih.gov In humans, it can be a minor product of the gut microbiome. The biosynthesis of this compound, however, does not appear to proceed via the modification of a free valeric acid molecule. Instead, the entire carbon skeleton, including the part that resembles valeric acid, is generated from the catabolism of larger molecules, namely the tobacco alkaloid NNN. researchgate.netmdpi.com The connection is therefore structural rather than a direct biosynthetic precursor-product relationship.
Degradation and Biotransformation Products
This compound, also known as pseudooxynicotine (B1209223), is a significant intermediate in the metabolic breakdown of nicotine. Its degradation and biotransformation have been observed in both microbial and mammalian systems, leading to various downstream products.
In microbial environments, particularly in bacteria such as Pseudomonas putida, this compound is a key component of the pyrrolidine pathway for nicotine catabolism. This pathway allows certain microorganisms to utilize nicotine as a source of carbon and nitrogen. The initial step in the degradation of nicotine via this pathway is its conversion to pseudooxynicotine. Subsequently, the enzyme pseudooxynicotine amine oxidase (Pnao) acts on this compound. Research has shown that this enzymatic reaction involves the removal of the methylamine (B109427) group. Isotope labeling experiments have confirmed that the oxygen atom incorporated into the resulting product is derived from water (H₂O), not molecular oxygen (O₂).
In mammalian systems, this compound is a recognized metabolite of nicotine. The formation of this compound occurs through the 2'-hydroxylation of nicotine, a reaction catalyzed by the cytochrome P450 enzyme CYP2A6 in human liver microsomes. pnas.org This metabolic route is distinct from the major pathway that leads to cotinine. Once formed, this compound is further metabolized. Studies have demonstrated its conversion to 4-oxo-4-(3-pyridyl)butanoic acid, also referred to as keto acid. pnas.org The formation of this keto acid from this compound has been observed in incubations with human liver microsomes. pnas.org This pathway is considered a significant route for nicotine metabolism in humans. pnas.org
The table below summarizes the key degradation and biotransformation products of this compound identified in different biological systems.
Table 1: Degradation and Biotransformation Products of this compound
| Product Name | Chemical Formula | Biological System | Key Enzyme(s) |
|---|---|---|---|
| 4-Oxo-4-(3-pyridyl)butanoic acid | C₉H₉NO₃ | Mammalian (Human) | Not fully elucidated |
Molecular Interactions and Mechanistic Investigations of 5 Oxo 5 3 Pyridyl Valeric Acid Analogues
Receptor Binding Studies
G Protein-Coupled Receptor (GPCR) Interactions
Analogues of 5-Oxo-5-(3-pyridyl)valeric acid, particularly those containing a 5-oxovalerate moiety, have been investigated for their interactions with G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play crucial roles in cellular signaling. The binding of a ligand to a GPCR can initiate a cascade of intracellular events, often mediated by G proteins.
While direct binding studies on this compound are not extensively documented in publicly available research, the broader class of molecules containing the 5-oxovalerate functional group has been a focus of study, particularly in the context of the oxoeicosanoid receptor 1 (OXE-R), which is a Gi-coupled receptor.
OXE Receptor Antagonism
Research has focused on designing antagonists for the OXE receptor, which is activated by the potent chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). nih.gov The 5-oxovalerate portion of these molecules is designed to mimic the C1-C5 region of 5-oxo-ETE, which is crucial for its binding to the OXE receptor. nih.gov A number of indole-based analogues incorporating a 5-oxovalerate side chain have been synthesized and shown to act as OXE receptor antagonists. nih.gov These antagonists are being developed for their potential therapeutic applications in inflammatory diseases such as asthma. nih.govliminalbiosciences.com The general structure of these antagonists involves an aromatic core (like indole) with a 5-oxovalerate group and a hydrophobic side chain, which mimics the ω-end of 5-oxo-ETE. nih.gov
| Compound Class | Target Receptor | Interaction Type | Key Structural Feature |
|---|---|---|---|
| Indole-based 5-oxovalerate analogues | OXE Receptor (OXE-R) | Antagonism | 5-oxovalerate moiety mimicking the C1-C5 region of 5-oxo-ETE |
Dopamine (B1211576) Receptor Agonism (D2 and D3)
Dopamine receptors, which are also GPCRs, are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes. mdpi.com The D2 and D3 receptors are key targets for drugs treating neurological and psychiatric disorders. Agonist binding to D2-like receptors typically inhibits the production of cyclic AMP (cAMP). mdpi.com While there is extensive research on ligands for D2 and D3 receptors, there is no specific information available in the reviewed literature detailing the agonistic activity of this compound or its close analogues at these receptors. Studies on D2/D3 receptor ligands often focus on complex molecules with specific pharmacophores required for high-affinity binding and functional activity, and the structure of this compound does not correspond to known D2/D3 agonist scaffolds. mdpi.comnih.gov
Modulation of Cellular Signaling Pathways
The interaction of 5-oxo-ETE with the OXE receptor, a Gi-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade is a key mechanism through which 5-oxo-ETE exerts its biological effects, such as inducing chemotaxis in inflammatory cells. Antagonists based on the 5-oxovalerate scaffold are designed to block this interaction, thereby preventing the downstream signaling events. By competitively binding to the OXE receptor, these antagonists inhibit the 5-oxo-ETE-induced signaling cascade.
Interactions with Specific Molecular Targets (e.g., enzymes, receptors)
The primary molecular target identified for analogues of this compound containing a 5-oxovalerate moiety is the OXE receptor. The design of these molecules is centered on achieving high-affinity and selective binding to this receptor to block the actions of the endogenous ligand, 5-oxo-ETE. nih.govnih.gov The interaction is thought to involve the 5-oxovalerate portion of the antagonist occupying the same binding pocket as the carboxylate-containing head group of 5-oxo-ETE.
Proposed Mechanisms of Action
The proposed mechanism of action for 5-oxovalerate-containing analogues as OXE receptor antagonists is competitive inhibition. By structurally mimicking the natural ligand, 5-oxo-ETE, these compounds bind to the orthosteric site of the OXE receptor without activating it. This binding prevents 5-oxo-ETE from accessing the receptor and initiating the intracellular signaling that leads to cellular responses like chemotaxis of eosinophils and neutrophils. nih.govnih.gov The development of these antagonists is a strategy to mitigate the pro-inflammatory effects of 5-oxo-ETE in various diseases. nih.govliminalbiosciences.com
| Compound Class | Proposed Mechanism | Effect |
|---|---|---|
| Indole-based 5-oxovalerate analogues | Competitive antagonism at the OXE receptor | Inhibition of 5-oxo-ETE-induced cellular signaling |
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Structure Activity Relationship Sar Studies and Analogue Design
Impact of Pyridine (B92270) Ring Position on Biological Activity
The position of the nitrogen atom within the pyridine ring is a critical determinant of a compound's chemical properties and its potential biological interactions. The parent compound features the nitrogen at the 3-position. An isomer, 5-Oxo-5-(4-pyridyl)valeric acid, exists with the nitrogen at the 4-position. This seemingly minor shift significantly alters the molecule's electron distribution, dipole moment, and hydrogen bonding capacity. These differences influence how the molecule docks with biological targets like enzymes or receptors, with the specific positioning of the pyridine nitrogen being crucial for establishing favorable interactions within a receptor's binding pocket.
Influence of Pentanoic Acid Side Chain Modifications
The pentanoic acid side chain is essential for the activity of this class of compounds. Research into related molecules, particularly antagonists of the OXE receptor, demonstrates that the first five carbons—mimicking the structure of 5-oxoeicosatetraenoic acid (5-oxo-ETE)—are a vital pharmacophoric element. nih.govnih.gov Modifications to this chain can profoundly impact potency and efficacy.
Key findings from analogue studies include:
Bioactive Moieties: Conjugating the pentanoic acid chain with other bioactive groups, such as triterpenoids, can enhance biological effects like anti-inflammatory or antioxidant properties. ontosight.ai
Conformational Flexibility: The flexibility of the side chain allows it to adopt specific conformations required for binding to a target. nih.gov Studies on related peptide analogues have shown that modifications to polar side chains are critical for stabilizing the bioactive conformation. nih.gov
Targeted Modifications: In the design of the potent OXE receptor antagonist S-Y048, a methyl group was introduced to the pentanoic acid chain, highlighting how even small alkyl additions can optimize activity. nih.gov
| Modification Type | Observation | Potential Outcome | Source |
|---|---|---|---|
| Addition of Methyl Group | A methyl group was added to the pentanoic acid chain in the design of antagonist S-Y048. | Optimized binding affinity and potency. | nih.gov |
| Conjugation with Triterpenoids | The pentanoic acid backbone can be linked to complex moieties. | Enhanced anti-inflammatory or antioxidant activity. | ontosight.ai |
| Maintaining Core Structure | The first five carbons of the chain are essential for mimicking the natural ligand 5-oxo-ETE. | Preserves the necessary pharmacophore for OXE receptor antagonism. | nih.govnih.gov |
Role of Heterocyclic Substituents (e.g., Piperazine (B1678402), Indole (B1671886), Rhodanine (B49660), Spiro Centers)
Replacing or augmenting the core structure with other heterocyclic systems is a common and effective strategy to enhance potency and selectivity. Five-membered heterocycles are particularly valuable in drug design as they can serve as pharmacophores that improve a molecule's interaction with biological targets. nih.gov
Indole Scaffolds: A highly successful approach in the development of OXE receptor antagonists involved replacing the aliphatic portion of the natural ligand with an indole scaffold. nih.gov This led to the development of potent antagonists, demonstrating that the indole ring system is a privileged structure for this target. nih.govnih.gov
Piperazine Linkers: In the design of dopamine (B1211576) receptor ligands, a piperazine ring has been used as a key linker. nih.gov Studies on these molecules show that attaching various heterocyclic groups, including indoles, to the piperazine nitrogen significantly influences receptor affinity and selectivity. For instance, attaching the piperazine moiety directly to the 5-position of an indole ring resulted in high affinity for both D2 and D3 receptors. nih.gov These findings provide a blueprint for how piperazine could be incorporated into 5-Oxo-5-(3-pyridyl)valeric acid analogues to target other G protein-coupled receptors.
Stereochemical Considerations in SAR
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the biological activity of chiral molecules. For many drugs, only one enantiomer (mirror-image isomer) is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.
This principle is clearly illustrated in analogues developed from SAR studies:
S-Y048: The potent OXE receptor antagonist S-Y048 is the (S)-enantiomer of the parent molecule. It has an IC₅₀ of 20 pM in blocking 5-oxo-ETE-induced calcium mobilization, indicating extremely high potency that is specific to this stereoisomer. nih.gov
Compound (-)-10e: In a series of dopamine D3 receptor ligands containing a piperazine and indole moiety, the enantiomers showed differential activity. The (-)-10e enantiomer displayed significantly higher affinity for both D2 and D3 receptors compared to its (+) counterpart. nih.gov
| Compound | Enantiomer | Target | Observation | Source |
|---|---|---|---|---|
| Y048 | (S)-enantiomer (S-Y048) | OXE Receptor | Exhibits an IC₅₀ of 20 pM, demonstrating high potency. | nih.gov |
| Compound 10e | (-)-10e | Dopamine D2/D3 Receptors | Higher affinity (D3 Kᵢ = 0.57 nM). | nih.gov |
| (+)-10e | Lower affinity (D3 Kᵢ = 3.73 nM). |
Design of Targeted Analogues (e.g., OXE Receptor Antagonists)
A primary application of SAR studies on this compound and related structures is the design of antagonists for the oxoeicosanoid (OXE) receptor 1 (OXER1). liminalbiosciences.com This receptor is activated by the potent chemoattractant 5-oxo-ETE and plays a key role in inflammatory diseases driven by eosinophils, such as asthma. nih.govliminalbiosciences.com
The goal is to develop small-molecule antagonists that can block the action of 5-oxo-ETE, thereby preventing the migration of inflammatory cells. nih.gov The design strategy often involves creating analogues that retain the key pharmacophoric features of 5-oxo-ETE—namely the carboxyl group and the 5-oxo group—while replacing other parts of the molecule with scaffolds like indole to enhance potency and improve pharmacokinetic properties. nih.gov The development of S-Y048 is a prime example of this successful strategy, providing a highly potent and selective tool to probe the function of the OXE receptor and a potential therapeutic agent. nih.gov
Computational Chemistry in SAR Analysis
Computational chemistry is an indispensable tool in modern drug discovery, allowing researchers to model and predict the properties and interactions of molecules, thereby guiding synthetic efforts. Methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to correlate a compound's structural features with its biological activity. These models can predict the binding affinity of new analogues with their biological targets, helping to prioritize which compounds to synthesize and test. Computational studies of related pyridyl structures have been used to analyze properties like charge distribution and bond characteristics, which are fundamental to understanding reactivity. nih.govresearchgate.net
Advanced computational techniques focus on modeling the electron density of a molecule to understand its electrostatic potential. Unlike simple point-charge models, this approach accounts for the aspherical shape of atoms and the directional nature of electrostatic interactions, which is crucial for accurately predicting how a ligand binds to a protein. mdpi.com
By plotting the electrostatic potential on iso-density surfaces, researchers can identify the attractive and repulsive forces that drive intramolecular and intermolecular interactions. rsc.org This method is particularly useful for analyzing non-covalent interactions, such as the potential N···S (nitrogen-sulfur) electrostatic interactions that would become relevant if a sulfur-containing heterocycle like rhodanine were incorporated into the structure. These models can calculate the energy of such interactions, including charge penetration effects, which occur at short range when electron clouds overlap. mdpi.comnih.gov Such detailed analysis provides a deeper understanding of the forces governing molecular recognition at the active site of a receptor. nih.gov
Conformational Analysis and Molecular Recognition
The molecular structure of this compound, comprising a flexible five-carbon valeric acid chain attached to a rigid pyridine ring, dictates its chemical behavior and biological interactions. Conformational analysis evaluates the spatial arrangement of atoms in a molecule, which is crucial for its ability to bind to a biological target.
The valeric acid portion of the molecule possesses significant conformational flexibility due to the free rotation around its single carbon-carbon bonds. This allows the molecule to adopt various shapes, enabling it to fit optimally into the binding pockets of enzymes. In contrast, the pyridine ring is a planar and rigid aromatic structure.
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. For this compound, the key functional groups responsible for these interactions are the pyridine ring, the ketone group, and the carboxylic acid. The recognition capabilities of molecules with pyridine-based structures are well-documented. nih.govacs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-stacking and CH/π interactions with aromatic residues like tryptophan or phenylalanine within a protein's active site. scielo.org.mx
Detailed research findings on the molecular recognition of related pyridine-based structures show that these weak intermolecular forces are fundamental to the binding process. nih.govscielo.org.mx The specific orientation and combination of these interactions determine the binding affinity and selectivity of the molecule for its target. acs.org
Table 1: Potential Non-Covalent Interactions of this compound Functional Groups
| Functional Group | Potential Non-Covalent Interaction(s) | Role in Molecular Recognition |
| Pyridine Ring | π-π Stacking, CH/π Interactions | Binds to aromatic or aliphatic residues in a receptor pocket. |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups like -OH or -NH on a protein. |
| Ketone Group | Hydrogen Bond Acceptor, Dipole-Dipole | Interacts with polar amino acids. |
| Carboxylic Acid | Hydrogen Bond Donor & Acceptor, Ionic Bonding | Can form strong hydrogen bonds or salt bridges with basic residues. |
Enzyme Active Site Occupancy Modeling
This compound is a downstream product of nicotine (B1678760) metabolism, a process primarily catalyzed by the cytochrome P450 enzyme CYP2A6. nih.govalliedacademies.org This enzyme converts nicotine to cotinine, which is then further metabolized. alliedacademies.org Understanding how metabolites like this compound interact with enzyme active sites is crucial for toxicology and pharmacology.
Enzyme active site occupancy modeling, typically using computational methods like molecular docking, predicts how a ligand (in this case, this compound) fits into the enzyme's binding site and estimates its binding affinity. Such models are essential for developing a structure-activity relationship (SAR), which links a molecule's structure to its biological activity. nih.govnih.gov
In a hypothetical docking model with an enzyme like CYP2A6, the 3-pyridyl group of the compound would likely be oriented towards hydrophobic or aromatic residues in the active site, facilitating stabilizing interactions. The carboxylic acid group, being highly polar, would preferentially interact with polar or charged amino acid residues (e.g., lysine, arginine) at the solvent-exposed entrance of the active site. The flexible valeric acid chain would then adopt a low-energy conformation to accommodate this binding pose. The relative position of the nitrogen on the pyridine ring (position 3 vs. position 4, for example) can significantly affect binding orientation and interaction with specific residues, highlighting a key point in the compound's SAR.
Table 2: Representative Data from a Hypothetical Enzyme Docking Simulation
| Parameter | Description | Illustrative Value | Interacting Enzyme Residues (Hypothetical) |
| Binding Energy | Estimated free energy of binding; a more negative value indicates stronger binding. | -7.5 kcal/mol | Not Applicable |
| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and the enzyme. | 2 | SER-120, LYS-380 |
| π-π Stacking | Interaction between the pyridine ring and an aromatic amino acid residue. | 1 | PHE-118 |
| Ionic Interaction | Salt bridge formation between the carboxylate and a basic residue. | 1 | LYS-380 |
This modeling provides a rational basis for designing analogues with modified activity, for instance, by altering the chain length or substituting groups on the pyridine ring to enhance or reduce binding affinity to specific enzymes.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-Oxo-5-(3-pyridyl)valeric acid in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and stereochemistry can be constructed.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring and the valeric acid chain are observed. The aromatic protons on the pyridine ring typically appear in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The aliphatic protons of the valeric acid chain exhibit characteristic multiplets, with their chemical shifts indicating their proximity to the electron-withdrawing carbonyl and carboxylic acid groups.
Two-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. researchgate.net COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the valeric acid chain. HSQC spectra correlate each proton to its directly attached carbon atom, while HMBC spectra identify longer-range couplings between protons and carbons, confirming the connectivity between the pyridine ring and the valeric acid moiety. bmrb.io
Table 1: Representative NMR Data for Valeric Acid Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hα | ~2.4 | Cα ~34 |
| Hβ | ~1.9 | Cβ ~22 |
| Hγ | ~2.8 | Cγ ~30 |
| -COOH | ~11-12 | -COOH ~179 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data is representative and based on typical values for similar structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) in the mass spectrum provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in predictable ways upon ionization, and the resulting fragment ions are characteristic of the original structure. Common fragmentation pathways for this compound would likely involve cleavage of the valeric acid chain, such as the loss of the carboxylic acid group (as CO₂ and H₂O) or cleavage adjacent to the carbonyl group. The fragmentation of the pyridine ring can also produce characteristic ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
The IR spectrum of this compound is expected to show several key absorption bands:
O-H Stretch: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.orglibretexts.org
C=O Stretch: Two distinct carbonyl stretching bands are anticipated. One, typically around 1700-1720 cm⁻¹, corresponds to the ketone carbonyl group. The other, for the carboxylic acid carbonyl, appears in a similar region, often around 1700-1760 cm⁻¹. libretexts.orglibretexts.org The exact position can be influenced by conjugation and hydrogen bonding.
C-N and C=C Stretches (Pyridine Ring): Aromatic ring stretching vibrations for the pyridine moiety typically appear in the 1600-1400 cm⁻¹ region. vscht.cz
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group is usually found in the 1320-1210 cm⁻¹ range. libretexts.org
C-H Stretches: Absorptions due to C-H stretching in the aliphatic chain appear just below 3000 cm⁻¹, while aromatic C-H stretches of the pyridine ring are observed slightly above 3000 cm⁻¹. vscht.cz
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | 3300-2500 (broad) |
| Ketone C=O | 1720-1700 |
| Carboxylic Acid C=O | 1760-1700 |
| Pyridine Ring C=C, C=N | 1600-1400 |
| Carboxylic Acid C-O | 1320-1210 |
| Aromatic C-H | >3000 |
| Aliphatic C-H | <3000 |
Chromatography for Purity and Separation (HPLC, GC-MS, TLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of non-volatile compounds like this compound. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions and can be used for identification and quantification. Purity is assessed by the presence of a single, sharp peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS provides both separation and structural information. The sample is vaporized and separated in a gas chromatograph before being introduced into a mass spectrometer for detection and identification. The resulting chromatogram indicates the purity, while the mass spectrum of each peak provides structural information. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase). The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value that can be used for identification. The presence of a single spot suggests a high degree of purity.
X-ray Diffraction for Crystal Structure Determination
The analysis involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined.
X-ray diffraction studies can reveal important details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the crystal lattice. nih.govresearchgate.net This information is crucial for understanding the physical properties of the solid material.
Chirped-Pulsed FTMW Spectroscopy for Gas-Phase Studies
Chirped-pulsed Fourier transform microwave (CP-FTMW) spectroscopy is a powerful technique for studying the rotational spectra of molecules in the gas phase. nih.govrsc.org This method provides highly accurate information about the molecule's rotational constants, which are directly related to its moments of inertia and, therefore, its precise three-dimensional geometry.
In a CP-FTMW experiment, a short, broadband microwave pulse (a "chirp") is used to excite a wide range of rotational transitions simultaneously. nih.gov The subsequent free induction decay (FID), which contains the spectral information of the excited molecules, is then detected and Fourier transformed to obtain the rotational spectrum.
This technique is particularly valuable for determining the equilibrium structure of a molecule in the absence of intermolecular interactions that are present in the solid or liquid states. It can also be used to study conformational isomers and large-amplitude motions within the molecule. For this compound, CP-FTMW spectroscopy could provide unparalleled detail about its gas-phase structure and dynamics.
In Vitro Research Paradigms and Findings
Cell-Free System Investigations
No publicly available research could be identified that has investigated the activity of 5-Oxo-5-(3-pyridyl)valeric acid in cell-free systems.
Cellular Assay Systems
Antimicrobial Activity against Pathogens (Bacteria, Fungi)
Specific data on the antimicrobial activity of this compound against pathogenic bacteria and fungi are not present in the reviewed scientific literature. While studies on related pyridine (B92270) derivatives show a range of antimicrobial effects, these findings cannot be directly attributed to this compound.
There is no available data detailing the in vitro activity of this compound against Gram-positive bacteria.
Information regarding the in vitro efficacy of this compound against Gram-negative bacteria is not available in current scientific publications.
No studies were found that have assessed the antifungal properties of this compound.
Research specifically investigating the ability of this compound to inhibit biofilm formation is not documented in the available literature.
Antioxidant Potential Assessment
Currently, there is a notable lack of specific studies investigating the antioxidant potential of this compound. While research on structurally related compounds may exist, direct experimental data from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, or cellular antioxidant activity assays for this specific compound are not prominently available in the reviewed scientific literature. The pyridine ring and the keto-acid functionality are moieties that could theoretically partake in redox reactions, but without empirical data, any discussion on its antioxidant capacity remains speculative.
Anti-Proliferative Activity in Mammalian Cancer Cell Lines
Detailed investigations into the anti-proliferative effects of this compound on mammalian cancer cell lines are not extensively documented in publicly accessible research. Standard assays, which would typically involve treating various cancer cell lines (such as MCF-7 for breast cancer, A549 for lung cancer, or HCT116 for colon cancer) with the compound and measuring cell viability through methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays, have not been reported for this specific molecule. Consequently, data regarding its IC50 (half-maximal inhibitory concentration) values across different cancer cell types are unavailable.
Receptor Binding and Functional Assays in Cell Lines (e.g., HEK-293)
There is no specific information available from receptor binding or functional assays for this compound in common cell lines like Human Embryonic Kidney 293 (HEK-293) cells. Such studies are crucial for identifying the molecular targets of a compound and understanding its mechanism of action. Typically, these assays would involve radioligand binding to determine the affinity of the compound for specific receptors or functional assays to measure the downstream signaling effects upon receptor activation or inhibition. The absence of such data means that the G protein-coupled receptors (GPCRs), ion channels, or other receptors that this compound might interact with remain unidentified.
Enzyme Inhibition Assays
Specific data from enzyme inhibition assays for this compound are not found in the current body of scientific literature. Enzyme inhibition studies are fundamental in drug discovery to determine if a compound can modulate the activity of specific enzymes involved in disease pathways. The effect of this compound on key enzyme families such as kinases, proteases, or metabolic enzymes has not been characterized. Therefore, its potential as an enzyme inhibitor is currently unknown.
Mechanistic Studies in Cellular Models (e.g., Actin Polymerization)
Mechanistic studies focusing on the effect of this compound on cellular processes like actin polymerization are not available. Research in this area would typically use cellular models to observe changes in the cytoskeleton and actin dynamics through techniques like fluorescence microscopy. Such studies are vital for understanding how a compound might affect cell motility, division, and morphology. Without this research, the impact of this compound on fundamental cellular machinery remains unelucidated.
In Vivo Research Models and Translational Studies
Rodent Models (e.g., Mice, Rats)
Rodent models, primarily mice and rats, are fundamental in preclinical research, providing critical data on the safety and efficacy of new compounds before they can be considered for human trials. For a compound like 5-Oxo-5-(3-pyridyl)valeric acid, these models would be indispensable for a comprehensive biological assessment.
Pharmacokinetic and Pharmacodynamic Studies (e.g., related to metabolism and distribution)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in rodent models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to relate its concentration in the body to its pharmacological effect. For pyridine-containing compounds, these studies are crucial for determining their bioavailability and metabolic fate. nih.gov
In rats, studies of nicotine (B1678760) and its metabolites have utilized techniques like in vivo microdialysis coupled with advanced analytical methods to simultaneously investigate brain distribution and neurotransmitter release. nih.govfrontiersin.org Such methodologies could be adapted to study this compound, providing insights into its potential to cross the blood-brain barrier and its effects on neurochemistry. frontiersin.org The pharmacokinetic profile of nicotinamide, a related vitamin B3, has been extensively studied in both humans and rodents, revealing non-linear kinetics at higher doses, a factor that would be important to investigate for this compound. diabetesjournals.org
| Parameter | Observation for Related Pyridine (B92270) Compounds in Rodents | Potential Implication for this compound |
| Absorption | Nicotinamide is rapidly absorbed after oral administration in rats. diabetesjournals.org | Oral bioavailability of this compound would need to be determined. |
| Distribution | Nicotine readily crosses the blood-brain barrier in rats, with brain concentrations peaking shortly after administration. frontiersin.org | The ability of this compound to penetrate the central nervous system would be a key area of investigation. |
| Metabolism | Pyridine derivatives undergo hepatic metabolism, often involving cytochrome P450 enzymes. wikipedia.org | The metabolic pathways of this compound would likely involve liver enzymes and would influence its half-life and potential for drug-drug interactions. |
| Excretion | Metabolites of nicotinic compounds are primarily excreted renally. wikipedia.org | The route and rate of excretion would be important for determining dosing regimens. |
This table presents potential areas of investigation for this compound based on data from structurally related compounds.
Efficacy in Disease Models (e.g., Eosinophilic Diseases, Alzheimer's Disease, Cancer)
While no specific studies have been published on the efficacy of this compound in disease models, its structural motifs suggest potential areas for investigation based on the activities of related compounds.
Eosinophilic Diseases: The role of related compounds in inflammatory pathways has not been a primary focus of the identified research, thus limiting speculation on its potential in eosinophilic disorders.
Alzheimer's Disease: Numerous rodent models of Alzheimer's disease exist, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations. mdpi.com These models are used to test compounds that may affect amyloid-beta plaque deposition, neuroinflammation, and cognitive deficits. mdpi.com Given that nicotinic acetylcholine (B1216132) receptor (nAChR) agonists have been investigated for their potential neuroprotective effects and cognitive enhancement in animal models of dementia, this compound, as a nicotinic acid derivative, could be evaluated in such models. mdpi.com
Cancer: The anticancer potential of various pyridine derivatives has been explored. For instance, some novel pyridine derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines and as inhibitors of enzymes like phosphodiesterase-3 (PDE3), which is implicated in tumor cell growth. nih.gov The evaluation of this compound in rodent cancer models, such as xenograft models where human tumor cells are implanted into immunocompromised mice, could be a logical step if in vitro studies show promising anticancer activity.
Behavioral Studies in Neurological Models
Behavioral studies in rodent models are critical for assessing the effects of a compound on the central nervous system. For a compound with a pyridine moiety, which is present in many neuroactive compounds, including nicotine, behavioral screening is highly relevant. nih.gov Nicotinic agonists have been shown to modulate attention, learning, and memory in rats, often assessed using tasks like the five-choice serial reaction time task. mdpi.comresearchgate.net The anxiolytic and antidepressant potential of novel compounds can also be evaluated using a battery of behavioral tests, such as the elevated plus-maze and forced swim test. Given the structural similarities to neuroactive compounds, this compound could be screened in these models to determine its behavioral pharmacology profile. mdpi.com
Zebrafish Models in Drug Discovery Research
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput drug screening and for studying developmental and disease processes. nih.govnih.gov Their rapid development, optical transparency, and genetic tractability make them an ideal system for observing the effects of small molecules in a whole-organism context. nih.govnih.gov
Zebrafish are particularly well-suited for:
Toxicity screening: Early-life stage zebrafish can be used to quickly assess the potential toxicity of a large number of compounds. nih.gov
Phenotypic screening: Automated imaging and analysis can be used to screen for compounds that rescue disease phenotypes or induce specific behavioral changes. nih.gov For neuroactive compounds, changes in the photomotor response or rest/wake behavior can be quantified. nih.gov
Disease modeling: Genetic manipulation can be used to create zebrafish models of human diseases, including neurodegenerative disorders and cancer, providing a platform for testing the efficacy of new drug candidates. nih.gov
While no specific studies using this compound in zebrafish have been reported, this model offers a valuable opportunity for initial in vivo characterization of its biological activities and potential toxicities.
Future Research Directions and Emerging Applications
Development of Novel Therapeutic Research Candidates
The structural framework of 5-Oxo-5-(3-pyridyl)valeric acid offers a fertile ground for the design of novel therapeutic research candidates. The presence of the pyridine (B92270) ring is a common feature in a multitude of bioactive compounds. Research into pyridine derivatives has revealed a wide array of pharmacological activities, including potential as anticancer and anti-inflammatory agents. nih.govjchemrev.comauctoresonline.org For instance, certain pyridine derivatives have been investigated as phosphodiesterase-3 (PDE3) inhibitors, which have applications in treating cardiovascular diseases and have also shown potential in oncology. nih.gov
Furthermore, the valeric acid component of the molecule is of significant interest. Valeric acid itself has been identified as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov HDAC inhibitors are a class of compounds that interfere with the function of HDACs, which are enzymes that play a crucial role in gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a target for cancer therapy. nih.govnih.gov The combination of a pyridine moiety and a valeric acid-like chain in this compound suggests that its derivatives could be engineered to target a range of diseases.
Future research will likely focus on creating libraries of derivatives by modifying the pyridine ring, the ketone, and the carboxylic acid to optimize therapeutic activity and selectivity.
Exploration of New Biological Targets and Pathways
While this compound is a known metabolite of nicotine (B1678760), its own biological targets and pathways are not fully elucidated. As a nicotine metabolite, its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) is an area of interest. mdpi.comnih.govnih.gov Nicotine and its metabolites can act as agonists at these receptors, and understanding the specific interactions of this compound could provide insights into nicotine addiction and its physiological effects. mdpi.comnih.gov
Beyond nAChRs, the structural similarity of the valeric acid portion to known histone deacetylase (HDAC) inhibitors opens up the possibility that this compound or its derivatives could modulate HDAC activity. nih.govnih.govwikipedia.org Valproic acid, a branched-chain fatty acid related to valeric acid, is a known HDAC inhibitor with therapeutic applications. nih.govwikipedia.org Research has shown that valeric acid can suppress liver cancer development by acting as a novel HDAC inhibitor. nih.gov This suggests that this compound could be a starting point for developing more potent and selective HDAC inhibitors. Future studies could employ techniques like molecular docking and activity assays to screen for interactions with a broader range of biological targets.
Advanced Synthetic Strategies for Complex Derivatives
The development of novel therapeutic candidates and chemical probes from this compound will heavily rely on advanced synthetic strategies. The presence of multiple functional groups allows for a variety of chemical modifications. Modern synthetic methodologies offer powerful tools for creating complex derivatives with high precision and efficiency.
For instance, the pyridine ring can be functionalized using a range of metal-catalyzed cross-coupling reactions or more recent C-H activation strategies to introduce new substituents. nih.govnih.govacs.org The ketone group provides a handle for transformations such as asymmetric reduction to create chiral alcohols or reductive amination to introduce new amine functionalities. nih.gov Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, and could be employed to create enantiomerically pure derivatives of this compound. acs.orgnih.govyoutube.comyoutube.com
The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the attachment of various molecular fragments to modulate the compound's properties. The divergent synthesis of furo[2,3-pyridine derivatives from related starting materials highlights the potential for creating diverse heterocyclic scaffolds. acs.org
| Synthetic Approach | Potential Application | Key Advantage |
| Metal-catalyzed cross-coupling | Modification of the pyridine ring | High efficiency and broad substrate scope |
| Asymmetric organocatalysis | Creation of chiral derivatives | Access to enantiomerically pure compounds |
| C-H activation | Direct functionalization of the pyridine ring | Atom economy and step efficiency |
| Derivatization of carboxylic acid | Introduction of diverse functional groups | Versatility in property modulation |
Interdisciplinary Research with Computational Biology and Artificial Intelligence
Molecular docking studies can predict how derivatives of this compound might bind to various biological targets, such as nAChRs or HDACs. researchgate.netnih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors. For example, in silico screening of virtual libraries of derivatives can identify promising candidates for synthesis and experimental testing, saving time and resources. nih.govmdpi.comyoutube.com
| Computational Tool | Application in Research | Potential Outcome |
| Molecular Docking | Predicting binding modes to biological targets | Rational design of more potent inhibitors |
| Virtual Screening | Identifying potential hits from large compound libraries | Accelerated discovery of new lead compounds |
| AI/Machine Learning | Predicting bioactivity and toxicity | Improved success rates in drug development |
| In Silico ADME Prediction | Forecasting pharmacokinetic properties | Optimization of drug-like characteristics |
Role in Chemical Biology Probes and Tools
The functional groups of this compound make it an attractive scaffold for the development of chemical biology probes. diva-portal.orgmskcc.orgdiva-portal.orgtandfonline.comnih.gov These tools are essential for studying biological processes in their native environment. The ketone and carboxylic acid moieties can serve as handles for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags. diva-portal.orgdiva-portal.org
For instance, a fluorescently labeled derivative of this compound could be used to visualize its distribution and localization within cells, providing insights into its mechanism of action. nih.govnih.govrsc.orgacs.orgmdpi.com Bifunctional probes could also be designed, incorporating a reactive group to covalently label its biological target, alongside a reporter tag for detection. The development of such probes would enable the identification of new binding partners and the elucidation of novel biological pathways.
The creation of chemical probes from metabolites is a growing area of research that allows for the study of metabolic pathways and their dysregulation in disease. diva-portal.orgdiva-portal.orgnih.gov Given its origin as a nicotine metabolite, probes based on this compound could be valuable tools for investigating the broader impacts of nicotine metabolism on cellular function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Oxo-5-(3-pyridyl)valeric acid, and how are reaction conditions optimized?
- Methodology : A common approach involves condensation reactions between pyridine-derived aldehydes and malonic acid derivatives. For example, 3-pyridinecarbaldehyde can react with maleic acid in the presence of pyridine and piperidine under reflux conditions. Optimization includes adjusting solvent systems (e.g., ethanol/water mixtures) and crystallization steps to improve yield and purity. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the pyridyl and carboxylic acid moieties (e.g., δ ~8.5 ppm for pyridine protons) .
- FT-IR : Peaks at ~1700 cm (C=O stretch of ketone and carboxylic acid) and ~2500–3000 cm (O-H stretch) .
- Melting point analysis : Compare observed mp (~126–129°C) with literature values to assess purity .
Q. How can researchers ensure safe handling of this compound in the laboratory?
- Methodology : Follow protocols for carboxylic acid derivatives:
- Use personal protective equipment (PPE) including gloves and lab coats.
- In case of skin contact, rinse immediately with water and soap. For eye exposure, flush with water for 15 minutes and seek medical attention.
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of the pyridyl group influence the reactivity of this compound in condensation reactions?
- Methodology :
- Perform comparative studies using analogs with substituted pyridyl groups (e.g., electron-withdrawing vs. donating substituents).
- Analyze reaction kinetics via UV spectroscopy or HPLC to measure rate constants.
- Use computational tools (DFT calculations) to map electron density distribution and predict reactive sites .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodology :
- Reproduce synthesis under standardized conditions to isolate pure samples.
- Validate spectral assignments using 2D NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
- Cross-reference with databases like PubChem or Beilstein for consistency in chemical shifts and fragmentation patterns .
Q. How can the acid dissociation constant (pKa) of this compound be determined experimentally?
- Methodology :
- Use potentiometric titration with a glass electrode in aqueous or mixed-solvent systems.
- Apply UV-Vis spectroscopy to monitor ionization-dependent absorbance changes (e.g., at 250–300 nm).
- Compare results with computational predictions using software like ACD/pKa .
Q. What experimental designs are suitable for studying the compound’s role as a ligand in metal coordination complexes?
- Methodology :
- Synthesize metal complexes (e.g., with Cu, Fe) and characterize via X-ray crystallography or EPR spectroscopy.
- Measure stability constants using competitive ligand titration with EDTA.
- Assess catalytic activity in oxidation/reduction reactions (e.g., Fenton-like systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
